

2-Bromo-N-ethylisonicotinamide chemical properties

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Compound of Interest

Compound Name: **2-Bromo-N-ethylisonicotinamide**

Cat. No.: **B1373113**

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An In-Depth Technical Guide to **2-Bromo-N-ethylisonicotinamide**: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-N-ethylisonicotinamide**, a versatile heterocyclic building block for research and development. The document details the molecule's core chemical and physical properties, provides a robust protocol for its synthesis, and explores its rich chemical reactivity, with a particular focus on transition-metal-catalyzed cross-coupling reactions. By synthesizing data from established chemical literature and providing field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities for medicinal chemistry, agrochemicals, and materials science.

Molecular Profile and Physicochemical Properties

2-Bromo-N-ethylisonicotinamide is a substituted pyridine derivative featuring a bromine atom at the 2-position and an N-ethylamido group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing a substituted pyridine scaffold into more complex molecular architectures.

The core identity and properties of **2-Bromo-N-ethylisonicotinamide** are summarized below. It is important to note that while some properties like molecular weight are calculated, others

such as melting and boiling points have not been extensively reported in public literature and should be determined experimentally.

| Property | Data | Reference |
|-------------------|--|---------------------|
| IUPAC Name | 2-bromo-N-ethylpyridine-4-carboxamide | |
| CAS Number | 951885-78-2 | [1] |
| Molecular Formula | C ₈ H ₉ BrN ₂ O | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| Canonical SMILES | CCNC(=O)c1cc(Br)ncn1 | |
| Appearance | Not specified (likely off-white to pale solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |

Predicted Spectroscopic Data

While experimental spectra for **2-Bromo-N-ethylisonicotinamide** are not readily available, its spectral characteristics can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and structural confirmation.

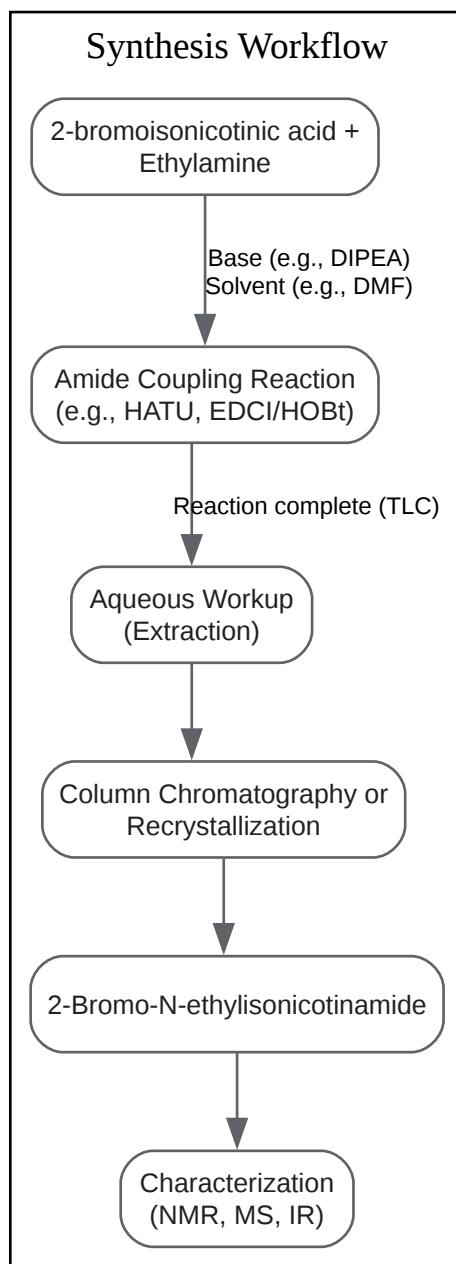
| Spectroscopy | Predicted Characteristics |
|---------------------|---|
| ¹ H NMR | <ul style="list-style-type: none">- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring.- Ethyl Group: A quartet (CH_2) and a triplet (CH_3) in the aliphatic region.- Amide Proton: A broad singlet (NH) whose chemical shift is dependent on solvent and concentration. |
| ¹³ C NMR | <ul style="list-style-type: none">- Aromatic Carbons: Five signals in the aromatic region, including the carbon bearing the bromine (C-Br), which would be shifted relative to other carbons.- Carbonyl Carbon: A signal around δ 165-170 ppm.- Ethyl Carbons: Two signals in the aliphatic region. |
| IR Spectroscopy | <ul style="list-style-type: none">- N-H Stretch: A moderate to sharp band around 3300 cm^{-1}.- C-H Stretches: Aromatic C-H bands just above 3000 cm^{-1} and aliphatic C-H bands just below 3000 cm^{-1}.- C=O Stretch (Amide I): A strong, sharp absorption around $1650-1680 \text{ cm}^{-1}$.- N-H Bend (Amide II): A band around 1550 cm^{-1}. |

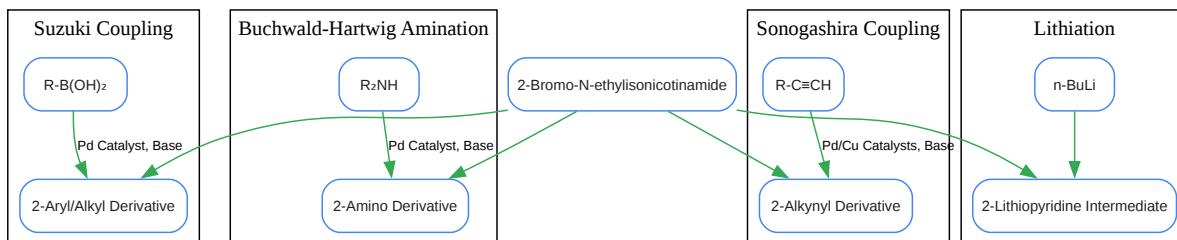
Synthesis and Purification

The most direct and widely applicable method for synthesizing **2-Bromo-N-ethylisonicotinamide** is through the amide coupling of 2-bromoisonicotinic acid with ethylamine. This approach is reliable and can be adapted for the synthesis of a wide range of related amides.

General Synthesis Workflow

The synthesis follows a standard amide coupling protocol, which can be optimized based on the choice of coupling agents and reaction conditions.





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References

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